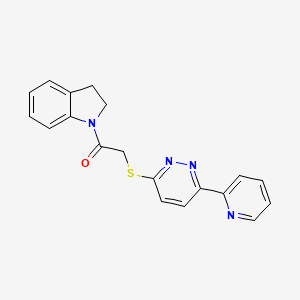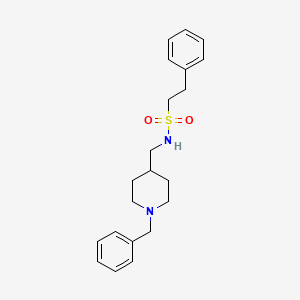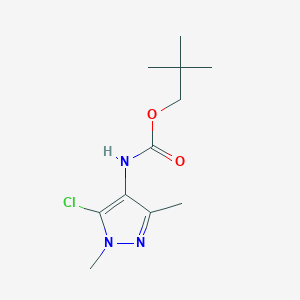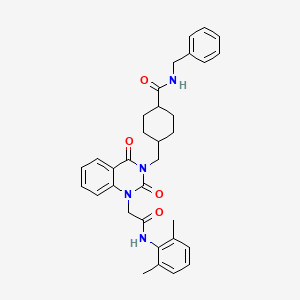![molecular formula C14H17NO3S B2819887 [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate CAS No. 1444682-55-6](/img/structure/B2819887.png)
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate: is a synthetic organic compound that features a pyrrolidine ring, a methoxythiophene moiety, and a propargyl group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, propargyl bromide, and 3-methoxythiophene-2-carboxylic acid.
Step 1 Formation of Propargylated Pyrrolidine: Pyrrolidine is reacted with propargyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as acetonitrile. This results in the formation of 1-(prop-2-yn-1-yl)pyrrolidine.
Step 2 Esterification: The propargylated pyrrolidine is then esterified with 3-methoxythiophene-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the esterification process and advanced purification techniques like crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxythiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated or nitrated derivatives of the methoxythiophene ring.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Drug Development: Potential use as a scaffold for the synthesis of bioactive molecules, particularly those targeting neurological pathways due to the presence of the pyrrolidine ring.
Biological Probes: Used in the design of probes for studying enzyme activity and protein interactions.
Industry
Agriculture: Potential use in the synthesis of agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of complex drug molecules.
作用机制
The compound’s mechanism of action in biological systems is primarily through its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates of enzymes, while the propargyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxythiophene moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate: can be compared with other propargylated pyrrolidine derivatives and methoxythiophene esters.
Propargylated Pyrrolidines: These compounds share the propargyl group and pyrrolidine ring but differ in the ester or other substituents attached.
Methoxythiophene Esters: Compounds with similar thiophene moieties but different substituents on the pyrrolidine ring.
Uniqueness
Structural Features: The combination of a propargyl group, pyrrolidine ring, and methoxythiophene moiety is unique, providing distinct reactivity and potential biological activity.
Reactivity: The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
(1-prop-2-ynylpyrrolidin-2-yl)methyl 3-methoxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-3-7-15-8-4-5-11(15)10-18-14(16)13-12(17-2)6-9-19-13/h1,6,9,11H,4-5,7-8,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCBZHLWIDGCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)OCC2CCCN2CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE](/img/structure/B2819804.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2819805.png)

![N-[(4-fluorophenyl)methyl]-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2819807.png)

![2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2819813.png)


![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2819819.png)
![2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2819820.png)
![6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B2819822.png)
![2-({3-Oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetohydrazide](/img/structure/B2819825.png)
![methyl 2-{2-cyano-3-[4-methoxy-3-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoate](/img/structure/B2819827.png)
